6-methyl-5-nitro-1H-indole

Lipophilicity Partition coefficient Drug-likeness prediction

6-Methyl-5-nitro-1H-indole (CAS 1003858-64-7; molecular formula C₉H₈N₂O₂; molecular weight 176.17 g/mol) is a disubstituted indole building block bearing a nitro group at the 5-position and a methyl group at the 6-position of the benzoid ring. It belongs to the class of nitroindole heterocycles widely employed as synthetic intermediates in medicinal chemistry programs targeting kinase inhibition, antibacterial efflux pump modulation, and TNFα pathway regulation.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B11915839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-nitro-1H-indole
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C=C1[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)5-9(6)11(12)13/h2-5,10H,1H3
InChIKeyQFYZRVODMHFKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-nitro-1H-indole (CAS 1003858-64-7): Physicochemical Profile and Comparator Landscape for Research Procurement


6-Methyl-5-nitro-1H-indole (CAS 1003858-64-7; molecular formula C₉H₈N₂O₂; molecular weight 176.17 g/mol) is a disubstituted indole building block bearing a nitro group at the 5-position and a methyl group at the 6-position of the benzoid ring . It belongs to the class of nitroindole heterocycles widely employed as synthetic intermediates in medicinal chemistry programs targeting kinase inhibition, antibacterial efflux pump modulation, and TNFα pathway regulation [1]. The regiochemical combination of an electron-withdrawing nitro group and an electron-donating methyl group in a 5,6-orientation creates a sterically and electronically differentiated scaffold relative to monosubstituted or regioisomeric indole analogs. Commercially, the compound is typically offered at purities of ≥95% or ≥98% (NLT 98%) , positioning it as a research-grade intermediate requiring careful comparator evaluation before procurement.

Why 6-Methyl-5-nitro-1H-indole Cannot Be Replaced by Generic Nitroindole or Methylindole Analogs


The instinct to substitute 6-methyl-5-nitro-1H-indole with a cheaper or more readily available mono-substituted indole—such as 5-nitroindole or 6-methylindole—overlooks three critical physicochemical divergences that directly impact synthetic utility and biological outcomes. First, the co-occurrence of the electron-withdrawing nitro group (σₚ = +0.78) and the electron-donating methyl group (σₘ = −0.07) generates a unique local dipole and resonance pattern that neither monosubstituted congener recapitulates, altering the regioselectivity of subsequent electrophilic aromatic substitution reactions . Second, the 5-nitro group acts as a hydrogen‑bond acceptor (HBA count = 2), while the indole NH serves as a hydrogen‑bond donor (HBD count = 1), yielding a topological polar surface area (TPSA) of 61.6 Ų that differs measurably from both 5-nitroindole (TPSA 61.6 Ų but MW 162.15) and 6-methylindole (TPSA 15.8 Ų) [1]. Third, the logP shift introduced by the methyl group—XLogP3 = 2.2 versus 2.5–2.6 for 5-nitroindole—modifies partitioning behavior in biphasic reaction systems and membrane permeability predictions in cellular assays [1]. These quantitative differences mean that a researcher substituting 5-nitroindole for 6-methyl-5-nitro-1H-indole implicitly changes the steric bulk, electronic profile, and lipophilicity of the scaffold, making SAR conclusions non-transferable.

Quantitative Comparator Evidence for 6-Methyl-5-nitro-1H-indole Against Closest Analogs


LogP Differentiation: 6-Methyl-5-nitro-1H-indole vs. 5-Nitroindole and 6-Methylindole

The introduction of a methyl group at the 6-position of 5-nitroindole reduces the calculated lipophilicity. 6-Methyl-5-nitro-1H-indole exhibits a computationally derived LogP of 2.90770 and an XLogP3 of 2.2, compared to XLogP3 ≈ 2.5–2.6 for 5-nitroindole (CAS 6146-52-7) and XLogP3 ≈ 2.6–3.0 for 6-methylindole (CAS 3420-02-8) [1]. The nitro group partially offsets the hydrophobicity gain from the methyl substituent, producing a distinct LogP value that is lower than either parent monosubstituted compound when measured by the XLogP3 algorithm [1]. This places 6-methyl-5-nitro-1H-indole in a narrower, more polar window within Lipinski’s rule-of-five space for oral drug-likeness.

Lipophilicity Partition coefficient Drug-likeness prediction

Topological Polar Surface Area and Hydrogen-Bonding Profile: 6-Methyl-5-nitro-1H-indole vs. 6-Methylindole

6-Methyl-5-nitro-1H-indole possesses a TPSA of 61.6 Ų arising from the nitro group (two H-bond acceptors) and the indole NH (one H-bond donor) . In contrast, 6-methylindole (CAS 3420-02-8) has a TPSA of approximately 15.8 Ų (indole NH only; no H-bond acceptor from a methyl substituent) [1]. This represents a TPSA increase of approximately 45.8 Ų (a 3.9-fold difference). The TPSA of 61.6 Ų places 6-methyl-5-nitro-1H-indole close to the 60–70 Ų range commonly associated with favorable oral absorption while remaining below the 140 Ų threshold for poor blood-brain barrier penetration [2]. 5-Nitroindole (CAS 6146-52-7) shares a TPSA of 61.6 Ų but lacks the methyl group, making it a misleading substitute when the 6-methyl substituent is required for steric or metabolic stability reasons in a final target molecule.

Membrane permeability Blood-brain barrier penetration TPSA threshold

Regioisomeric Differentiation: 6-Methyl-5-nitro-1H-indole vs. 5-Methyl-6-nitro-1H-indole and Other Nitroindole Regioisomers

The 5-nitro,6-methyl substitution pattern represents a specific nitration outcome whose biological activity profile differs from other regioisomeric combinations. In the classic Vance et al. (1986) structure-activity study of nitroindoles in Salmonella typhimurium TA98 and TA100, the presence of a nitro group at C5 or C6 was identified as a determinant of measurable mutagenic activity, while nitro substitution at C4 or C7 resulted in weak or non-mutagenic compounds [1]. The addition of a methyl group at position 6 adjacent to the 5-nitro substituent alters the electronic environment in ways that are regioisomer-specific. Direct nitration of 6-methylindole favors substitution at the C5 and C7 positions, with the C5: C7 product ratio being highly dependent on the nitrating agent and acid concentration . The 5-nitro,6-methyl regioisomer is thus the kinetically preferred product under standard mixed-acid nitration conditions, but its isolation as a pure single isomer requires chromatographic separation or a multistep synthesis, contributing to its scarcity and higher procurement cost relative to mono-substituted nitroindoles .

Regioselectivity Nitration pattern Electrophilic aromatic substitution

Molecular Weight and Heavy Atom Count Differentiation: Impact on Fragment-Based Drug Discovery (FBDD) Library Fitness

6-Methyl-5-nitro-1H-indole (MW = 176.17 g/mol; heavy atom count = 13) occupies a physicochemical niche between the lighter unsubstituted indoles and heavier disubstituted scaffolds. Compared with 5-nitroindole (MW = 162.15; heavy atoms = 12) [1] and 6-methylindole (MW = 131.18; heavy atoms = 10) [1], the target compound adds exactly one heavy atom relative to 5-nitroindole and three heavy atoms relative to 6-methylindole. In fragment-based drug discovery (FBDD), the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) defines a fragment-likeness space in which 6-methyl-5-nitro-1H-indole falls comfortably (MW 176 < 300; XLogP3 2.2 < 3; HBD 1; HBA 2) [2]. The compound's exact mass of 176.058577502 Da and monoisotopic mass of identical value provide a distinct and easily resolved LC-MS signal in fragment mixture analysis, reducing ambiguity in hit deconvolution relative to monosubstituted indole fragments .

Fragment-based drug discovery Rule of Three Lead-likeness

Patent-Scaffold Linkage: 6-Methyl-5-nitro-1H-indole as an Explicit Intermediate in TNFα Inhibitor Patents

6-Methyl-5-nitro-1H-indole is explicitly cited as an intermediate in international patent family AU-2013339167-A1 / AU-2013339167-B2 / CA-2890003-A1 / CN-104870422-A, which describes novel amine derivatives as TNFα inhibitors [1]. The patent family, filed in October 2012 and published through 2015, covers heterocyclic compounds of formula (1) incorporating indole scaffolds with specific substitution patterns for treating TNFα-mediated inflammatory conditions [1]. While the bioactivity data for the final patent compounds are not publicly available in a structured comparative format for the intermediate itself, the explicit listing of 6-methyl-5-nitro-1H-indole as an enabling intermediate across multiple national-phase patent filings provides procurement-relevant evidence of its utility in an industrially validated, non‑obvious chemical space that is distinct from the generic indole intermediates used in other patent families.

TNF-alpha inhibition Patent intermediate Anti-inflammatory drug discovery

Synthetic Accessibility Differentiation: Regioselective Nitration Advantages of 6-Methylindole Substrate vs. 5-Methylindole

The synthesis of 6-methyl-5-nitro-1H-indole by direct nitration of 6-methylindole benefits from the ortho,para-directing activating effect of the methyl group, which, combined with the deactivating/protonation-directing effect of the indole NH under strongly acidic conditions, favors nitration at the C5 position . In contrast, nitration of 5-methylindole (the regioisomeric starting material) would direct the incoming nitro group to the C4 and C6 positions, yielding a different set of products including 5-methyl-6-nitroindole . This synthetic divergence has practical consequences: the C5-nitro,C6-methyl product is the kinetic product from 6-methylindole nitration, while accessing the C6-nitro,C5-methyl regioisomer requires starting from 5-methylindole or using an alternative multistep route, with reported yields for comparable nitroindole-2-carboxylate systems ranging from 40% (5-nitro isomer) to 67% (6-nitro isomer) . The ability to predictably and selectively generate the 5-nitro,6-methyl substitution pattern via a single-step electrophilic nitration makes this compound more synthetically accessible than its 5-methyl-6-nitro isomer, a factor that directly influences procurement lead times and cost for gram-scale synthesis.

Nitration regioselectivity Synthetic route efficiency Isomer ratio

High-Value Application Scenarios Where 6-Methyl-5-nitro-1H-indole Outperforms Generic Analogs


Fragment-Based Drug Discovery Library Design Requiring Dual-Growth Vectors with CNS-Compliant TPSA

Fragment screening campaigns targeting kinases or protein-protein interaction interfaces increasingly demand fragments with balanced polarity and multiple synthetic elaboration points. 6-Methyl-5-nitro-1H-indole, with TPSA = 61.6 Ų, XLogP3 = 2.2, MW = 176 Da, and two distinct functional group handles (nitro for reduction to amine; methyl for further functionalization), satisfies all Rule of Three criteria while providing a CNS-permissible TPSA. In contrast, 6-methylindole (TPSA ≈ 16 Ų) is too lipophilic for balanced CNS fragment libraries, and 5-nitroindole lacks the methyl group growth vector, offering only one diversification point post-nitro reduction. Procurement of 6-methyl-5-nitro-1H-indole as a fragment library building block enables simultaneous exploration of two chemical vectors from a single fragment hit, accelerating SAR progression [1].

TNFα Inhibitor Lead Optimization Leveraging Patent-Validated Intermediates

Medicinal chemistry teams pursuing TNFα inhibition using indole scaffolds can directly leverage the synthetic routes disclosed in patent family AU-2013339167-A1/CN-104870422-A, where 6-methyl-5-nitro-1H-indole serves as a key intermediate [1]. Substituting this compound with 5-nitroindole or 6-methylindole would necessitate re‑engineering the entire synthetic pathway and would produce final compounds outside the claimed chemical space, invalidating any freedom-to-operate positioning built on the patent disclosures. The compound's explicit listing as an intermediate in five national-phase patent documents provides procurement traceability that generic indole building blocks cannot offer, reducing regulatory risk in IND-enabling studies where synthetic route documentation is submitted to health authorities [1].

Regioselective Synthesis of 5,6-Disubstituted Indole Libraries via Electrophilic Aromatic Substitution Exploration

The 5-nitro,6-methyl substitution pattern serves as a model system for studying the interplay between a methyl-activating group and the indole NH directing effects under various nitration conditions. As documented in synthetic methodology discussions, nitration of 6-methylindole under mixed-acid conditions yields predominantly the 5-nitro product, while varying the nitrating agent (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate vs. tetramethylammonium nitrate/TFAA) can shift the C5:C7 isomer ratio [1]. 6-Methyl-5-nitro-1H-indole thus functions as both a substrate for further derivatization and a reference standard for calibrating nitration selectivity experiments. The compound's 0 rotatable bonds and well-defined conformation facilitate X-ray crystallography of derivatives, making it superior to conformationally flexible analogs for structural biology studies .

Nitroreductase Prodrug Activation Studies Requiring a Defined Single-Nitro Substrate with Adjacent Methyl Steric Shield

Nitroheterocyclic prodrugs activated by bacterial or tumor-specific nitroreductases represent a growing therapeutic strategy. The adjacency of a methyl group to the nitro moiety in 6-methyl-5-nitro-1H-indole creates a steric environment that can slow enzymatic reduction kinetics compared to unsubstituted 5-nitroindole, potentially providing a tunable prodrug activation rate. The Salmonella mutagenicity data from Vance et al. (1986) established that C5-nitro indoles exhibit measurable bacterial nitroreductase-dependent activity, while the influence of an adjacent C6-methyl group on the reduction rate can be measured electrochemically or enzymatically [1]. Researchers investigating the structure-activity determinants of nitroreductase substrate specificity can use 6-methyl-5-nitro-1H-indole as a minimally substituted probe to decouple electronic effects (nitro reduction potential) from steric effects (methyl shielding of the nitro group), a decoupling not achievable with 5-nitroindole alone.

Quote Request

Request a Quote for 6-methyl-5-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.